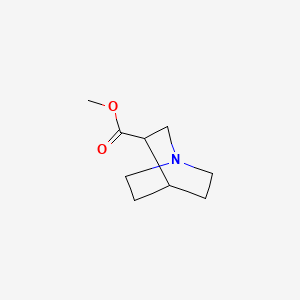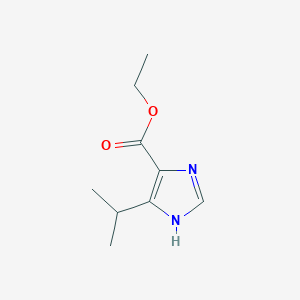![molecular formula C12H12N2 B3351711 5,6-Dihydro-4h-pyrrolo[1,2-a][1,4]benzodiazepine CAS No. 39243-92-0](/img/structure/B3351711.png)
5,6-Dihydro-4h-pyrrolo[1,2-a][1,4]benzodiazepine
Descripción general
Descripción
5,6-Dihydro-4h-pyrrolo[1,2-a][1,4]benzodiazepine is a potent class of compounds that have been analyzed since the 1960s . They are found naturally in a wide variety of species and can be obtained through extraction from natural sources or through synthetic routes . They have shown remarkable anti-tumor, anti-bacterial, analgesic, and anti-neurodegenerative activities .
Synthesis Analysis
A one-pot synthetic approach to the novel 5,6-dihydro-4H- [1,2,4]triazolo [4,3- a ] [1,5]benzodiazepines by thermal cyclization of 4-acylhydrazino-2,3-dihydro-1H-1,5-benzodiazepines has been described . Additionally, a one-pot two-step methodology for the synthesis of highly condensed heterocycles, pyrrolo [1,2- a ] [1,4]benzodiazepines, by a modified Pictet–Spengler reaction under mild conditions in a short time has been reported .Molecular Structure Analysis
Pyrrolobenzodiazepines (PBDs) are characterized by their tricyclic structure of a substituted aromatic A ring, diazepine B ring, and a pyrrolidine C ring . The 3D nature of this compound is a result of the S -chiral center between the B and C rings . This structural feature plays a crucial role in certain processes, including receptor activation and DNA binding .Chemical Reactions Analysis
Pyrrolobenzodiazepines are known for their ability to recognize and bind to the minor groove of DNA and exert a cytotoxic effect . Since the introduction of anthramycin, many natural and synthetic routes have been employed to obtain and evaluate the therapeutic potential of PBDs in a variety of areas .Physical And Chemical Properties Analysis
Pyrrolobenzodiazepines are characterized by their tricyclic structure of a substituted aromatic A ring, diazepine B ring, and a pyrrolidine C ring . The 3D nature of this compound is a result of the S -chiral center between the B and C rings .Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Evaluation
5,6-Dihydro-4h-pyrrolo[1,2-a][1,4]benzodiazepine derivatives have been synthesized and evaluated for their potential in various pharmacological applications. These derivatives have shown antidepressant and neuropsychopharmacological activities, indicating their relevance in mental health research and treatment. For example, some derivatives substituted at the 5 position have been tested for these effects. The antinociceptive action, which relates to pain relief, of these compounds has also been studied, highlighting their potential in pain management (Massa et al., 1990).
Antitumor Antibiotics and CNS Agents
The compound is closely related to antitumoral antibiotics like anthramycin, a derivative of 5H-pyrrolo[2,1-c][1,4]benzodiazepine. Its derivatives have been studied for their potential as central nervous system (CNS) agents and antidepressants. This showcases the compound's significance in developing treatments for CNS disorders and cancer (Chimenti et al., 1977).
Role in DNA Interaction and Clinical Trials
Pyrrolo[1,4]benzodiazepines, including derivatives of 5,6-Dihydro-4h-pyrrolo[1,2-a][1,4]benzodiazepine, are considered "privileged structures" due to their broad spectrum of biological activities. Their interaction with DNA has been a subject of extensive study, leading to significant synthetic and biological research. For instance, the development of the dimer SJG-136, currently in Phase II clinical trials, exemplifies their therapeutic potential (Varvounis, 2016).
Antifungal Applications
Some derivatives of 5,6-Dihydro-4h-pyrrolo[1,2-a][1,4]benzodiazepine have been identified as novel anti-fungal agents with high specificity towards dermatophytes. This finding is significant in the development of new antifungal medications, particularlyfor treating skin infections caused by dermatophytes. The mode of action of these compounds involves the inhibition of squalene epoxidase, a key enzyme in the fungal metabolic pathway. Preliminary in vivo results have also been reported, indicating the potential of these compounds in clinical settings (Meerpoel et al., 2005).
Antinociceptive Activity
Further research has been conducted on the synthesis of N-[2-(1H-pyrrol-1-yl)benzyl]arylacetamides and 4-arylmethyl-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepines, focusing on their antinociceptive effects. This research highlights the potential of these compounds in pain management, showing significant results in both hot-plate and acetic-acid-induced writhing tests in mice without sedative or myorelaxant effects (Mai et al., 1995).
Mecanismo De Acción
Safety and Hazards
While pyrrolobenzodiazepines have shown promising cytotoxic capabilities within ADCs, especially with analogs such as talirine and tesirine , they are also known for their ability to recognize and bind to the minor groove of DNA and exert a cytotoxic effect . Therefore, safety and hazards associated with these compounds should be carefully evaluated.
Propiedades
IUPAC Name |
5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c1-2-6-12-10(4-1)8-13-9-11-5-3-7-14(11)12/h1-7,13H,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGNYJUFFMJDSPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2N3C=CC=C3CN1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10192501 | |
| Record name | 4H-Pyrrolo(1,2-a)(1,4)benzodiazepine, 5,6-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10192501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
39243-92-0 | |
| Record name | 4H-Pyrrolo(1,2-a)(1,4)benzodiazepine, 5,6-dihydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039243920 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4H-Pyrrolo(1,2-a)(1,4)benzodiazepine, 5,6-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10192501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(4-Amino-2H-pyrazolo[3,4-d]pyrimidin-3-yl)acetonitrile](/img/structure/B3351637.png)
![(3R)-2,3-Dihydro-1,4-dioxino[2,3-b]pyridine-3-methanol](/img/structure/B3351638.png)
![1,3-Dioxolo[4,5-b]pyridine-2-methanol](/img/structure/B3351640.png)








![2-(Hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL)ethanol](/img/structure/B3351703.png)